Z-Gly-Arg-Thiobenzyl Ester
CAS No.:
Cat. No.: VC16630762
Molecular Formula: C23H29N5O4S
Molecular Weight: 471.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H29N5O4S |
---|---|
Molecular Weight | 471.6 g/mol |
IUPAC Name | S-benzyl (2S)-5-(diaminomethylideneamino)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanethioate |
Standard InChI | InChI=1S/C23H29N5O4S/c24-22(25)26-13-7-12-19(21(30)33-16-18-10-5-2-6-11-18)28-20(29)14-27-23(31)32-15-17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,27,31)(H,28,29)(H4,24,25,26)/t19-/m0/s1 |
Standard InChI Key | GAFSJNMDBJDBDD-IBGZPJMESA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)SCC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)SCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
Z-Gly-Arg-Thiobenzyl Ester features a tripeptide backbone protected by a benzyloxycarbonyl (Z) group at the N-terminus and a thiobenzyl ester moiety at the C-terminus. The molecular formula reflects its hybrid peptide-organic structure, which combines protease recognition sequences with a chromogenic reporter system .
Structural Characteristics
The compound’s design incorporates three critical elements:
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Z-group: Enhances membrane permeability and stabilizes the peptide against nonspecific degradation
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Gly-Arg sequence: Serves as the protease recognition site, particularly for trypsin-like enzymes
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Thiobenzyl ester: Provides the chromogenic leaving group essential for spectrophotometric detection
Table 1 summarizes key physicochemical properties derived from experimental data:
Property | Value | Source |
---|---|---|
Molecular Weight | 471.57 g/mol (excluding TFA) | |
Solubility | 100 mg/mL in DMSO | |
Purity | ≥95% | |
Absorption Maximum | 324 nm (ε=19,800 M⁻¹cm⁻¹) | |
Chromatographic Mobility | Rf=0.8 (BAW 8:1:1 system) |
Mechanism of Enzymatic Hydrolysis
Protease-Substrate Interaction
Serine proteases cleave the thiobenzyl ester bond through nucleophilic attack by the catalytic serine residue, generating a free thiol group (Figure 1). The reaction follows Michaelis-Menten kinetics, with hydrolysis rates proportional to enzyme concentration and activity .
Detection Methodology
Two principal detection strategies employ this substrate:
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DTNB (Ellman’s Reagent) Method:
-Dithiobis(2-nitrobenzoic acid) reacts with liberated thiols to form 2-nitro-5-thiobenzoate () . -
4,4’-Dithiodipyridine System:
Generates 4-thiopyridone detectable at 324 nm () .
The choice between methods depends on required sensitivity and interference considerations, with the 324 nm system providing higher molar absorptivity for low-activity samples .
Applications in Protease Research
Plasminogen Activator Studies
As a specific substrate for plasminogen activators, this compound enables quantification of urokinase-type (uPA) and tissue-type (tPA) activators in physiological and pathological contexts. Researchers have employed it to study thrombosis, metastasis, and wound healing processes .
Bacterial Protease Characterization
Recent investigations utilizing Z-Gly-Arg-Thiobenzyl Ester revealed novel immune evasion strategies in Borrelia burgdorferi. The pathogen’s ErpB and ErpQ proteins inhibit complement activation by targeting protease cascades, demonstrated through substrate hydrolysis assays .
Experimental Optimization
Reaction Conditions
Optimal assay parameters include:
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pH Range: 7.4–8.0 (Tris-HCl or HEPES buffers)
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Temperature: 25–37°C
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Substrate Concentration: 0.1–1.0 mM (below solubility limit)
Interference Mitigation
Key considerations for accurate measurements:
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Fresh DMSO preparation to prevent oxidation
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Chelating agents (EDTA) to inhibit metalloproteases
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Control experiments with protease inhibitors
Recent Research Advancements
High-Throughput Screening Applications
Adaptation to microplate readers has enabled drug discovery applications, with Z’ factor values >0.7 confirming assay robustness for inhibitor screening .
Single-Molecule Studies
Fluorescent derivatives incorporating BODIPY fluorophores permit real-time visualization of protease activity at the single-molecule level, expanding applications to nanotechnology and diagnostic devices .
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